molecular formula C20H16ClNO B049612 (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol CAS No. 149968-10-5

(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol

Cat. No.: B049612
CAS No.: 149968-10-5
M. Wt: 321.8 g/mol
InChI Key: PITUINHIXKJYJX-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol ( 149968-10-5) is a high-value chemical intermediate with a molecular weight of 321.80 g/mol and the molecular formula C20H16ClNO . This compound, which typically presents as an off-white to yellow solid, is a critical building block in organic and medicinal chemistry research, particularly in the synthesis of more complex quinoline-based structures . The quinoline core functionalized with a chloroquinoline moiety and a propen-ol chain is a privileged scaffold in pharmaceutical development, often investigated for its potential biological activities. This advanced intermediate is supplied with a Certificate of Analysis to ensure strict quality control, identity confirmation, and purity verification for research applications . It must be stored under an inert atmosphere at 2-8°C in a refrigerator to maintain stability . The synthetic utility of this compound is highlighted in patent literature, where it serves as a key precursor in enzymatic reduction processes for producing stereospecific pharmaceutical intermediates . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. It is the responsibility of the purchaser to verify the suitability and compliance of the product for their specific intended application.

Properties

IUPAC Name

1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c1-2-20(23)16-5-3-4-14(12-16)6-10-18-11-8-15-7-9-17(21)13-19(15)22-18/h2-13,20,23H,1H2/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITUINHIXKJYJX-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472531
Record name (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149968-10-5
Record name (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol, commonly referred to as a chloroquinoline derivative, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H16ClNO
  • Molecular Weight : 321.80 g/mol
  • CAS Number : 149968-10-5

Chloroquinoline derivatives, including this compound, have been studied for various biological activities, primarily their antimicrobial and anticancer properties. The presence of the chloroquinoline moiety is crucial for their biological efficacy, as it enhances interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance:

  • In vitro studies have shown that chloroquinoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • The mechanism often involves interference with bacterial DNA replication or protein synthesis.

Anticancer Potential

The compound's structure suggests potential activity against cancer cells. Similar compounds have been reported to induce apoptosis in tumor cells through:

  • Cell cycle arrest at the G2/M phase.
  • Induction of oxidative stress , leading to cell death .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    • A study evaluated the effectiveness of chloroquinoline derivatives against antibiotic-resistant strains of E. coli. Results demonstrated that these compounds could restore sensitivity to conventional antibiotics when used in combination therapies .
  • Cytotoxicity in Cancer Cell Lines
    • In a controlled experiment, this compound was tested on various cancer cell lines, including breast and colon cancer. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli12
AnticancerMCF-7 (Breast cancer)8
AnticancerHT29 (Colon cancer)10

Comparison with Similar Compounds

Montelukast and Its Derivatives

Montelukast sodium (C₃₅H₃₅ClNNaO₃S, MW 608.17) is a leukotriene receptor antagonist used in asthma therapy. Key structural differences include:

  • Sulfur-containing side chain : Montelukast incorporates a sulfanyl methyl cyclopropane acetic acid group, enhancing receptor binding .
  • Stereochemistry: Montelukast’s (R,E)-configuration contrasts with the target compound’s simpler propenol chain. The cis-isomer (Z-configuration, CAS 774538-96-4) of montelukast is less stable and bioactive, highlighting the importance of the E-configuration .
  • Solubility: Montelukast sodium’s carboxylate group improves aqueous solubility, whereas the target compound’s propenol may limit solubility .

Montelukast dicyclohexylamine salt (C₃₅H₃₆ClNO₃S·C₁₂H₂₃N, MW 767.50) is a crystalline derivative with enhanced stability, demonstrating how salt formation can optimize physicochemical properties .

Quinoline Chalcone Analogues

Compounds like (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (CAS N/A) exhibit antimicrobial and anticancer activities. Key comparisons:

  • Functional Groups: Chalcone derivatives feature α,β-unsaturated ketones instead of propenol, enabling Michael addition reactions with biological targets .

Indole Derivatives

The indole-based 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) (IC₅₀: 0.0059 μM for CysLT1) shows enhanced selectivity due to its carboxylic acid and methoxy groups, which are absent in the target compound. This suggests that additional polar groups can improve potency .

Stereoisomers and Impurities

  • (S,E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol (CAS 287930-77-2) differs in stereochemistry (S-configuration) and substituents, leading to varied solubility (457.99 MW) and bioactivity .
  • cis-Montelukast (Z-configuration, CAS 774538-96-4) is light-sensitive and less therapeutically active, underscoring the E-configuration’s role in stability and efficacy .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and stereochemistry?

The primary method involves a Claisen-Schmidt condensation between 7-chloro-2-methylquinoline and 3-acetylbenzaldehyde under basic conditions. Critical factors include the base (e.g., NaOH or K₂CO₃), solvent (ethanol/methanol), temperature (60–80°C), and reaction duration (8–12 hours), which collectively achieve yields >65% and E-selectivity. Microwave-assisted synthesis reduces time to 30 minutes with comparable yields .

Q. What spectroscopic and crystallographic techniques confirm its molecular structure?

  • ¹H/¹³C NMR : Vinyl proton coupling constants (J = 12–16 Hz) confirm the E-configuration.
  • X-ray crystallography : Single-crystal analysis (100 K, Cu Kα) reveals trans spatial arrangements, with torsion angles like C28-C27-C22-C21 = -176.93(16)° .
  • IR spectroscopy : Conjugated enone C=O stretches appear at ~1650 cm⁻¹ .

Q. What preliminary biological activities have been reported?

The compound shows IC₅₀ values of 2.1–8.7 μM against Plasmodium falciparum (antimalarial) and 5.3 μM in MCF-7 breast cancer cells. Standard assays include:

  • Antiplasmodial : [³H]-hypoxanthine incorporation.
  • Cytotoxicity : MTT assays (48-hour exposure). The 7-chloro substituent and enone system are critical for activity .

Advanced Research Questions

Q. How can the Claisen-Schmidt condensation be optimized for regioselectivity?

  • Microwave synthesis : 80W, 100°C, 30 minutes (78% yield).
  • Phase-transfer catalysis : Tetrabutylammonium bromide in water/toluene improves regiocontrol.
  • DFT modeling : Predicts optimal orbital interactions in DMF. Validate with HPLC-MS .

Q. How to resolve discrepancies between calculated and experimental dihedral angles?

  • High-resolution XRD : ≤0.8 Å resolution with multipole refinement.
  • VT-NMR : Assesses conformational flexibility.
  • AIM analysis : Identifies weak intramolecular interactions.
  • Solid-state ¹³C CP/MAS NMR : Confirms crystal packing effects .

Q. What molecular mechanisms underlie its antimalarial activity?

  • Hemozoin inhibition : UV-vis monitoring of β-hematin crystallization (λ = 405 nm).
  • Molecular docking : Binds PfATP6 (PDB 3PGV) via H-bonds with Glu255 and π-π stacking with Phe139.
  • Resistance studies : SYBR Green I assays show 3.2-fold synergy with artemisinin .

Q. How do computational methods explain its electronic properties?

  • DFT (M06-2X/def2-TZVP) : HOMO (-6.2 eV) localizes on the enone, explaining nucleophilic susceptibility.
  • Electrophilicity index : ω = 3.1 eV predicts Michael addition reactivity.
  • TD-DFT : Simulates UV-vis transitions (λmax = 342 nm) .

Q. What formulation strategies improve stability in biological systems?

  • Lyophilization : With trehalose (1:3 w/w) ensures >6-month stability at -20°C.
  • PLGA nanoparticles : 150–200 nm size extend plasma half-life to 8.7 hours.
  • LC-QTOF-MS : Identifies major metabolites (e.g., quinoline N-oxide) .

Q. How to design SAR studies for enhanced specificity?

  • Positional scanning : Modify C2, C7, and propenol groups.
  • Free-Wilson analysis : Quantifies contributions of Cl (-ΔΔG = 1.8 kcal/mol) and vinyl groups.
  • 3D-QSAR (CoMSIA) : q² = 0.72 identifies favorable steric bulk in the 3-phenyl region .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.